molecular formula C17H15NO3 B1684131 2-(Morpholin-4-yl)-benzo[h]chromen-4-one CAS No. 154447-35-5

2-(Morpholin-4-yl)-benzo[h]chromen-4-one

Katalognummer B1684131
CAS-Nummer: 154447-35-5
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: KKTZALUTXUZPSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(Morpholin-4-yl)-benzo[h]chromen-4-one” is a chemical compound . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of a similar compound, “2-(4′-morpholin-4″-yl-5H-chromeno[2,3-d]pyrimidin-2′-yl)phenol”, was performed via the reaction of salicylaldehyde with substituted acrylonitriles . Another synthesis approach involved the reaction of Schiff base derivatives with chroman-4-one fused 1,3,4-thiadiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Morpholin-4-yl)-benzo[h]chromen-4-one” include a molecular formula of C13H13NO3, an average mass of 231.247 Da, and a monoisotopic mass of 231.089539 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 366.0±42.0 °C at 760 mmHg, and a flash point of 175.2±27.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Wissenschaftliche Forschungsanwendungen

DNA Repair Pathway Inhibitor

NU7026 is an inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . This pathway is crucial for maintaining the integrity of our DNA and preventing mutations.

Enhancing Genome Editing

NU7026 is reported to increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing . By inhibiting the NHEJ pathway, NU7026 promotes HDR, which is a more precise form of DNA repair and is therefore beneficial for precise genome editing .

Potential Anticancer Therapies

NU7026 has potential for anticancer therapies as it sensitizes cells to radiation . By inhibiting the DNA repair pathway, NU7026 makes cancer cells more susceptible to the DNA damage caused by radiation therapy .

Sensitizing Cancer Cells to Therapy

NU7026 sensitizes human cancer cell lines to DNA double-strand break-inducing therapy (chemo- or radio-therapy) by inhibiting DNA-PK activity and inducing cell cycle arrest at G2/M phase . This makes the cancer cells more vulnerable to the therapy and can enhance its effectiveness .

Increasing Cell Apoptosis

The combined treatment of radiation and NU7026 leads to an increase in apoptosis . Apoptosis, or programmed cell death, is a mechanism that our bodies use to get rid of damaged or unnecessary cells. By increasing apoptosis, NU7026 can help to eliminate cancer cells .

Studying DNA Double-Strand Breaks

NU7026 is used in research to study DNA double-strand breaks . By inhibiting the DNA repair pathway, NU7026 allows researchers to study the effects of these breaks on cells and how they contribute to conditions like cancer .

Zukünftige Richtungen

The future directions for “2-(Morpholin-4-yl)-benzo[h]chromen-4-one” and similar compounds could involve further exploration of their potential as inhibitors of DNA-dependent protein kinase . This could involve further optimization of the chromanone-1,3,4-thiadiazole scaffold, which has been identified as an interesting anticancer pharmacophore .

Eigenschaften

IUPAC Name

2-morpholin-4-ylbenzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZALUTXUZPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432010
Record name NU7026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)-benzo[h]chromen-4-one

CAS RN

154447-35-5
Record name 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)benzo(h)chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NU7026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NU-7026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 3
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 4
Reactant of Route 4
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 5
Reactant of Route 5
2-(Morpholin-4-yl)-benzo[h]chromen-4-one
Reactant of Route 6
Reactant of Route 6
2-(Morpholin-4-yl)-benzo[h]chromen-4-one

Q & A

Q1: What is the primary target of NU7026, and how does it exert its effects?

A1: NU7026 specifically targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a crucial enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway. [, , , ] By inhibiting DNA-PKcs activity, NU7026 disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks (DSBs) within the cell. [, , , , ]

Q2: What are the downstream consequences of DNA-PKcs inhibition by NU7026?

A2: Inhibition of DNA-PKcs by NU7026 leads to several downstream effects, primarily related to impaired DNA repair:

  • Increased DNA damage: NU7026 treatment results in the accumulation of unrepaired DSBs, as evidenced by increased γH2AX foci formation. [, , , , ]
  • Cell cycle arrest: Cells treated with NU7026 often exhibit G2/M cell cycle arrest, preventing progression into mitosis with damaged DNA. [, , , , ]
  • Increased apoptosis: The accumulation of DSBs and sustained cell cycle arrest can trigger apoptosis, a form of programmed cell death. [, , , , , ]
  • Sensitization to DNA-damaging agents: NU7026 enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy drugs, particularly those inducing DSBs. [, , , , , ]

Q3: Can inhibiting DNA-PK with NU7026 impact other DNA repair pathways?

A5: While NU7026 primarily targets DNA-PK, research suggests that it may indirectly influence other DNA repair pathways like homologous recombination (HR) by altering the kinetics of DNA repair protein recruitment and potentially leading to the accumulation of DSBs that overwhelm the HR pathway. [, ]

Q4: Are there alternative mechanisms of action for NU7026 beyond DNA-PK inhibition?

A6: Although primarily recognized as a DNA-PK inhibitor, some studies suggest NU7026 might impact other cellular processes. For example, it has been shown to influence the nuclear export of the androgen receptor in prostate cancer cells, potentially through direct or indirect interactions with DNA-PK. [] Additionally, NU7026 may impact lipid raft-associated DNA-PK complexes, influencing cell growth and morphology. [] These findings require further investigation to fully elucidate the underlying mechanisms.

Q5: What is the molecular formula and weight of NU7026?

A5: The molecular formula for NU7026 is C16H15NO3, and its molecular weight is 269.29 g/mol.

Q6: Is there information available about the spectroscopic data for NU7026?

A6: The research papers provided do not include detailed spectroscopic data (NMR, IR, Mass Spectrometry) for NU7026.

Q7: How do structural modifications of NU7026 influence its activity and selectivity?

A7: The provided research primarily focuses on NU7026 itself, with limited exploration of structural analogs or structure-activity relationship (SAR) studies. Therefore, detailed information about the impact of specific structural modifications on NU7026's activity, potency, and selectivity is not available within these papers.

Q8: What types of cancer have shown sensitivity to NU7026 in preclinical studies?

A8: Preclinical studies have demonstrated the potential of NU7026 as a radiosensitizer in various cancer types, including:

  • Gastric cancer []
  • Colorectal cancer []
  • Leukemia [, , , , , ]
  • Neuroblastoma []
  • Lung cancer [, , , ]
  • Breast cancer []
  • Myeloma []

Q9: What are the potential benefits of combining NU7026 with other cancer therapies?

A11: Combining NU7026 with other DNA-damaging agents like radiotherapy or chemotherapy drugs like chlorambucil, busulfan, or melphalan has shown synergistic effects in preclinical studies. [, , , , , ] This combination strategy aims to enhance the therapeutic efficacy while potentially reducing the required doses and minimizing off-target toxicity.

Q10: Are there any known mechanisms of resistance to NU7026?

A12: While the provided research doesn't specifically address resistance mechanisms to NU7026, it highlights the complexity of DNA repair pathways and the potential for compensatory mechanisms. One study observed that inhibiting c-abl with imatinib or nilotinib led to increased DNA-PK activation, suggesting a potential compensatory mechanism that might contribute to resistance. [] Further research is needed to fully understand resistance mechanisms to NU7026 and develop strategies to overcome them.

Q11: What are the limitations of NU7026 as a potential therapeutic agent?

A11: Despite its promising preclinical activity, there are challenges associated with translating NU7026 into clinical practice:

    Q12: What are the future research directions for NU7026?

    A12: Future research should focus on:

      • Stability and formulation: Research is needed to optimize the formulation of NU7026 to improve its stability, solubility, and bioavailability for potential clinical use. []
      • Pharmacokinetics and pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of NU7026 are necessary to determine its pharmacokinetic properties and optimize dosing regimens. []
      • Toxicology and safety: Comprehensive toxicology studies are essential to establish the safety profile of NU7026, including potential long-term effects. []

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.